4-Bromo-2-nitrobenzyl alcohol
Overview
Description
4-Bromo-2-nitrobenzyl alcohol is an organic compound with the chemical formula C7H6BrNO3. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromine atom at the fourth position and a nitro group at the second position. This compound is known for its bright yellow solid appearance and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-nitrobenzyl alcohol typically involves a multi-step process:
Nitration: The starting material, benzyl alcohol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the second position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through crystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-nitrobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-Bromo-2-nitrobenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed:
Oxidation: 4-Bromo-2-nitrobenzaldehyde.
Reduction: 4-Bromo-2-nitroaniline.
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
4-Bromo-2-nitrobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a photolabile protecting group in the study of biological systems, allowing for controlled release of bioactive molecules upon exposure to light.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitrobenzyl alcohol involves its ability to undergo photolysis, where the compound absorbs light and breaks down into smaller fragments. This property is exploited in biological studies to release bioactive molecules in a controlled manner. The molecular targets and pathways involved depend on the specific application and the nature of the bioactive molecules being released .
Comparison with Similar Compounds
4-Bromo-2-nitrobenzyl alcohol can be compared with other similar compounds such as:
4-Bromo-2-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of an alcohol group.
4-Bromo-2-nitroaniline: Similar structure but with an amine group instead of an alcohol group.
2-Nitrobenzyl alcohol: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
Uniqueness: The presence of both bromine and nitro groups in this compound makes it a versatile compound with unique reactivity and applications in various fields of research and industry .
Biological Activity
4-Bromo-2-nitrobenzyl alcohol (C7H6BrNO3) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of both a bromine and a nitro group on the benzene ring, which contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including bromination and nitration processes.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibitory effects, particularly at concentrations around 6 μM. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
2. Cytotoxic Effects
The compound has also been evaluated for its cytotoxic effects on human tumor cell lines. In vitro assays reveal that this compound induces apoptosis in cancer cells, suggesting potential as an anticancer agent. The structure-activity relationship (SAR) studies indicate that the presence of the nitro group enhances cytotoxicity, while the bromine substituent plays a critical role in modulating activity against resistant cell lines .
3. Enzymatic Interactions
Enzymatic studies have shown that this compound can act as a substrate for various enzymes, leading to its conversion into more reactive intermediates. These reactions can facilitate further biological interactions, enhancing its potential as a pharmaceutical agent .
The biological activity of this compound is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to increased ROS levels that contribute to cell death in tumor cells.
- Inhibition of Key Enzymes : It has been noted to inhibit specific enzymes involved in critical metabolic pathways, which may explain its cytotoxic effects on cancer cells .
Case Study 1: Antimicrobial Efficacy
In a study published in Chemical Communications, researchers tested this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 6 μM against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
Case Study 2: Cytotoxicity in Cancer Research
A comprehensive analysis conducted on various human tumor cell lines revealed that this compound exhibited IC50 values ranging from 10 to 30 μM. The study emphasized the compound's ability to induce apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapy .
Data Tables
Activity Type | Concentration (μM) | Effect |
---|---|---|
Antimicrobial | 6 | Inhibition of bacterial growth |
Cytotoxicity | 10 - 30 | Induction of apoptosis |
Enzymatic Interaction | Variable | Substrate for metabolic enzymes |
Properties
IUPAC Name |
(4-bromo-2-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVBVFGGMFKIBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579286 | |
Record name | (4-Bromo-2-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22996-19-6 | |
Record name | (4-Bromo-2-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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